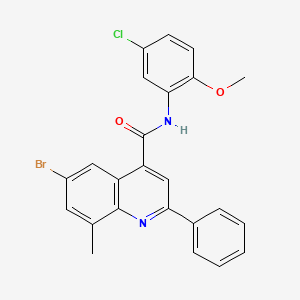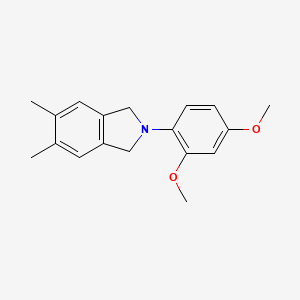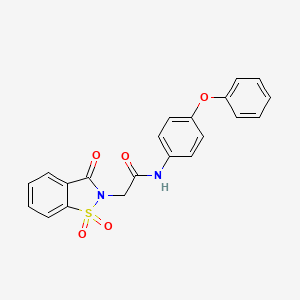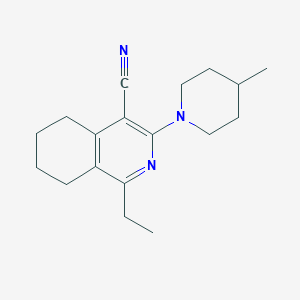![molecular formula C26H29F3N4O3 B11593616 [5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](8-methyloctahydroquinolin-1(2H)-yl)methanone](/img/structure/B11593616.png)
[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](8-methyloctahydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminopyrazoles with various carbonyl compounds, followed by cyclization and functional group modifications . Industrial production methods often employ catalytic processes to enhance yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
- 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Compared to these compounds, 1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE exhibits unique properties, such as higher potency and selectivity for certain biological targets .
Propriétés
Formule moléculaire |
C26H29F3N4O3 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H29F3N4O3/c1-15-6-4-7-16-8-5-11-32(24(15)16)25(34)19-14-23-30-18(13-22(26(27,28)29)33(23)31-19)17-9-10-20(35-2)21(12-17)36-3/h9-10,12-16,24H,4-8,11H2,1-3H3 |
Clé InChI |
MVXRICBXNGPHIA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2C1N(CCC2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC(=C(C=C5)OC)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593536.png)

![4-(5-benzyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline](/img/structure/B11593548.png)
![(2Z)-6-benzyl-2-(2-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11593555.png)
![ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593562.png)
![4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester](/img/structure/B11593564.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11593566.png)

![(5Z)-3-cyclohexyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11593579.png)

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11593584.png)

![8-butyl-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11593605.png)
